molecular formula C18H22BrN3O2S B15236651 N-Benzyl-3-bromo-N-methyl-5-(piperidin-1-ylsulfonyl)pyridin-2-amine

N-Benzyl-3-bromo-N-methyl-5-(piperidin-1-ylsulfonyl)pyridin-2-amine

Cat. No.: B15236651
M. Wt: 424.4 g/mol
InChI Key: SAZQHYLBFVCLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-bromo-N-methyl-5-(piperidin-1-ylsulfonyl)pyridin-2-amine is a complex organic compound with a molecular formula of C18H22BrN3O2S. This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-bromo-N-methyl-5-(piperidin-1-ylsulfonyl)pyridin-2-amine typically involves multiple steps, including the bromination of a pyridine derivative, followed by sulfonylation and subsequent N-alkylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-bromo-N-methyl-5-(piperidin-1-ylsulfonyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the bromine or sulfonyl groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-Benzyl-3-bromo-N-methyl-5-(piperidin-1-ylsulfonyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-3-bromo-N-methyl-5-(piperidin-1-ylsulfonyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-3-bromo-5-methylbenzenesulfonamide
  • N-Benzylmethylamine

Uniqueness

N-Benzyl-3-bromo-N-methyl-5-(piperidin-1-ylsulfonyl)pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H22BrN3O2S

Molecular Weight

424.4 g/mol

IUPAC Name

N-benzyl-3-bromo-N-methyl-5-piperidin-1-ylsulfonylpyridin-2-amine

InChI

InChI=1S/C18H22BrN3O2S/c1-21(14-15-8-4-2-5-9-15)18-17(19)12-16(13-20-18)25(23,24)22-10-6-3-7-11-22/h2,4-5,8-9,12-13H,3,6-7,10-11,14H2,1H3

InChI Key

SAZQHYLBFVCLNO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=N2)S(=O)(=O)N3CCCCC3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.